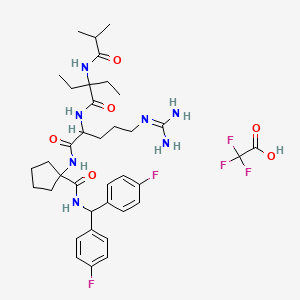

MM-102 trifluoroacetate

Description

Contextualization as a Chemical Probe and Investigational Compound in Epigenetics

MM-102 trifluoroacetate (B77799) is primarily utilized as a chemical probe, a small molecule used to study and manipulate the function of proteins and biological pathways. In the context of epigenetics, it has been instrumental in exploring the functional consequences of inhibiting specific protein-protein interactions that are critical for histone modifications. nih.gov Histone modifications are key epigenetic marks that regulate gene expression without altering the DNA sequence itself.

The compound is a high-affinity peptidomimetic inhibitor designed to disrupt the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). nih.govnih.govacs.org The MLL1/WDR5 interaction is essential for the histone methyltransferase activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). nih.govnih.gov H3K4 methylation is a critical mark associated with active gene transcription. By inhibiting this interaction, MM-102 allows researchers to investigate the downstream effects of reduced H3K4 methylation on gene expression and cellular phenotypes. nih.govnih.gov

Significance in the Study of Protein-Protein Interactions and Epigenetic Regulation

The significance of MM-102 trifluoroacetate lies in its ability to selectively target a protein-protein interaction (PPI) with high potency. nih.govacs.org The development of small molecules that can effectively and specifically disrupt PPIs has been a major challenge in chemical biology and drug discovery. MM-102 serves as a proof-of-concept that such inhibition is achievable and can lead to profound biological effects. nih.govacs.org

Its application has been particularly valuable in understanding the epigenetic regulation driven by the MLL1 complex. Dysregulation of MLL1 activity, often due to chromosomal translocations leading to MLL fusion proteins, is a hallmark of aggressive forms of acute leukemia. nih.govnih.gov MM-102 has enabled detailed studies into the critical role of the MLL1/WDR5 interaction in the initiation and maintenance of these leukemias. nih.gov Research using MM-102 has demonstrated that inhibiting this interaction can lead to a decrease in the expression of key MLL1 target genes, such as HoxA9 and Meis-1, which are crucial for leukemogenesis. nih.govnih.gov This has not only advanced the fundamental understanding of epigenetic mechanisms in cancer but has also validated the MLL1/WDR5 interface as a viable therapeutic target. nih.gov

Historical Development and Initial Characterization of this compound

The development of this compound was a result of a rational design approach aimed at creating potent inhibitors of the MLL1/WDR5 interaction. The work was pioneered by the laboratory of Dr. Shaomeng Wang at the University of Michigan. tandfonline.com The initial breakthrough came from identifying that a small tripeptide motif, Ac-ARA-NH2, derived from MLL1, was the minimal sequence required for binding to WDR5. nih.gov

Building upon this finding, researchers performed extensive modifications to this lead peptide to enhance its binding affinity and cellular permeability, leading to the creation of a series of peptidomimetics. nih.gov MM-102 was disclosed in 2013 as one of the most potent compounds from this series. nih.govtandfonline.com Its initial characterization involved a battery of biochemical and cellular assays. Competitive binding assays confirmed its high affinity for WDR5, and in vitro histone methyltransferase (HMT) assays demonstrated its ability to inhibit the enzymatic activity of the MLL1 complex. nih.gov Co-crystal structures of MM-102 in complex with WDR5 provided a detailed understanding of the molecular interactions responsible for its high-affinity binding. nih.gov Subsequent studies in leukemia cell lines carrying MLL1 fusion proteins established its on-target cellular activity, showing that it could inhibit the expression of MLL1 target genes and selectively suppress cancer cell growth. nih.gov

Data Tables

Table 1: Physicochemical and Pharmacological Properties of MM-102

| Property | Value | Reference |

| Chemical Formula | C35H49F2N7O4 | acs.org |

| Molecular Weight (free base) | 669.8 g/mol | pnas.org |

| IC50 (MLL1-WDR5 Interaction) | 2.4 nM | medchemexpress.com |

| Ki (WDR5 Binding) | < 1 nM | nih.gov |

| IC50 (MLL1 HMT Activity) | 0.4 µM | pnas.org |

Table 2: Key Research Findings with MM-102

| Finding | Model System | Key Outcome | Reference |

| Inhibition of MLL1 Target Genes | MLL1-AF9 transduced murine bone marrow cells | Decreased expression of HoxA9 and Meis-1 | nih.govnih.gov |

| Selective Inhibition of Cell Growth | Leukemia cell lines with MLL1 fusion proteins (MV4;11, KOPN8) | Dose-dependent inhibition of cell growth (IC50 ≈ 25 µM) | pnas.org |

| Disruption of MLL1 Complex | In vitro GST pull-down assay | Disruption of the association of WDR5 and RbBP5 with MLL1 | medchemexpress.com |

| Induction of Apoptosis | Leukemia cells harboring MLL1 fusion proteins | Induction of apoptosis | nih.gov |

Properties

Molecular Formula |

C37H50F5N7O6 |

|---|---|

Molecular Weight |

783.8 g/mol |

IUPAC Name |

N-[bis(4-fluorophenyl)methyl]-1-[[5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7) |

InChI Key |

ZRKTWBXVGMHWHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Cellular and in Vitro Biological Activities of Mm 102 Trifluoroacetate

Effects on Cellular Proliferation and Viability in Malignant Cell Lines

MM-102 demonstrates specific and potent effects on the proliferation and viability of malignant cell lines, particularly those with MLL gene rearrangements. Research shows that MM-102 inhibits the growth of MLL-rearranged leukemia cells in a dose-dependent manner. nih.gov This inhibitory action is selective; the compound specifically induces growth arrest and cell death in leukemia cells that harbor the MLL1 translocation, while not interfering with the growth of normal bone marrow cells. medchemexpress.com This specificity highlights its potential as a targeted therapeutic agent against MLL-rearranged leukemias.

Influence on Cellular Phenotypes (e.g., Migration, Chemoresistance)

Based on a review of available scientific literature, there is currently no specific information detailing the direct influence of MM-102 trifluoroacetate (B77799) on cellular phenotypes such as cell migration or chemoresistance.

Application in Specific In Vitro Biological Systems

The utility of MM-102 has been explored in several distinct in vitro models, ranging from specific leukemia cell lines to non-leukemic and developmental systems.

Studies in MLL1-AF9 Transformed Murine Leukemia Cells

MM-102 has been specifically evaluated in MLL1-AF9 transformed murine leukemia cells, a key model for studying MLL-rearranged leukemia. In these cells, treatment with MM-102 at a concentration of 40 µM for four days was shown to induce both growth arrest and cell death. medchemexpress.com This finding directly demonstrates the compound's efficacy in a relevant cancer model and underscores its targeted action against cells dependent on the MLL1 fusion protein for survival and proliferation.

Research in Non-Leukemic Cellular Models (e.g., NRK-49F cells)

While studies specifically using NRK-49F cells were not identified, research in other non-leukemic models has been conducted. In a model of cisplatin-induced acute kidney injury using mouse renal proximal tubular cells (RPTCs), MM-102 administration attenuated tubular injury and apoptosis. nih.gov Furthermore, the compound was found to reduce renal fibrosis and inflammation in mice with ischemia-reperfusion injury. medchemexpress.com In this context, MM-102 inhibited the expression of alpha-smooth muscle actin (α-SMA), a marker of fibrosis. medchemexpress.com These findings indicate that the biological activity of MM-102 extends beyond oncology into inflammatory and fibrotic disease models.

Modulation of Developmental Processes in Somatic Cell Nuclear Transfer (SCNT) Embryos

MM-102 has been utilized as a tool to improve the efficiency of somatic cell nuclear transfer (SCNT), a process often hampered by incomplete epigenetic reprogramming. nih.gov In studies involving porcine SCNT embryos, MM-102, acting as an H3K4 histone methyltransferase inhibitor, was found to facilitate this reprogramming. nih.gov Treatment with 75 μM MM-102 reduced aberrant global levels of H3K4 and H3K9 methylation. nih.gov This led to the rescue of aberrant gene expression patterns and positively regulated the mRNA expression of genes related to pluripotency (e.g., OCT4, NANOG) and apoptosis (e.g., BCL2). nih.gov Ultimately, the application of MM-102 greatly improved the efficiency and blastocyst quality of porcine SCNT embryos. nih.gov

Preclinical in Vivo Efficacy and Pharmacodynamics of Mm 102 Trifluoroacetate Non Human Models

Evaluation of Efficacy in Murine Models of Leukemia

MM-102 has shown notable efficacy in murine models of leukemia, particularly those driven by MLL1 fusion proteins. The therapeutic potential of MM-102 stems from its ability to specifically target the enzymatic activity of the MLL1 complex, which is crucial for the initiation and progression of certain types of acute leukemia.

Research has demonstrated that MM-102 selectively inhibits the growth and induces apoptosis in leukemia cells that harbor MLL1 fusion proteins. researchgate.netpnas.org In bone marrow cells transduced with the MLL1-AF9 fusion gene, a common driver of leukemia, MM-102 effectively downregulates the expression of critical MLL1 target genes, namely HoxA9 and Meis-1. pnas.org These genes are essential for the self-renewal of hematopoietic stem cells and their dysregulation is a hallmark of MLL-rearranged leukemias. By inhibiting the MLL1-WDR5 interaction, MM-102 disrupts the molecular machinery responsible for maintaining the oncogenic gene expression program in these cancer cells.

The selectivity of MM-102 for MLL1-fusion positive cells is a key aspect of its preclinical profile, suggesting a potential therapeutic window with minimal impact on normal hematopoietic cells. Studies have shown that MM-102 has a minimal effect on the growth of leukemia cells with wild-type MLL1 protein. nih.gov

Table 1: In Vitro Efficacy of MM-102 in Leukemia Cell Lines

| Cell Line | MLL1 Status | Effect of MM-102 | IC50 | Reference |

| MV4;11 | MLL-AF4 | Dose-dependent inhibition of cell growth | ~25 µM | nih.gov |

| KOPN8 | MLL-ENL | Dose-dependent inhibition of cell growth | ~25 µM | nih.gov |

| MLL1-AF9 transduced murine bone marrow cells | MLL-AF9 | Inhibition of cell growth, induction of apoptosis, decreased expression of HoxA9 and Meis-1 | Not specified | pnas.org |

Therapeutic Potential in Models of Renal Fibrosis and Inflammation in Mice

Beyond its application in oncology, MM-102 has demonstrated therapeutic potential in preclinical models of kidney disease. Specifically, its ability to mitigate renal fibrosis and inflammation has been evaluated in murine models of acute kidney injury (AKI).

In a study utilizing a cisplatin-induced AKI model in mice, administration of MM-102 resulted in significant improvements in renal function and a reduction in tubular injury and apoptosis. nih.gov Cisplatin is a common chemotherapeutic agent known to cause nephrotoxicity, leading to AKI. The study found that MM-102 treatment effectively attenuated the pathological changes associated with cisplatin-induced kidney damage. nih.gov

Furthermore, MM-102 has been noted for its potential to reduce renal fibrosis and inflammation in a mouse model of ischemia-reperfusion injury. researchgate.net This model mimics the damage that occurs when blood supply to the kidney is temporarily interrupted and then restored, a common clinical scenario. The ability of MM-102 to address both fibrotic and inflammatory processes highlights its multifaceted therapeutic potential in the context of kidney disease.

Table 2: Effects of MM-102 in a Murine Model of Cisplatin-Induced Acute Kidney Injury

| Parameter | Cisplatin-Treated Group | Cisplatin + MM-102 Treated Group | Outcome of MM-102 Treatment | Reference |

| Renal Function | Impaired | Improved | Amelioration of renal dysfunction | nih.gov |

| Tubular Injury | Severe | Attenuated | Reduction in pathological changes | nih.gov |

| Apoptosis | Increased | Inhibited | Cytoprotective effect | nih.gov |

| MLL1, WDR5, H3K4me3 Expression | Upregulated | Repressed | Inhibition of the MLL1/WDR5 axis | nih.gov |

Analysis of Pharmacodynamic Biomarkers in Non-Human Organisms

The mechanism of action of MM-102 provides clear and measurable pharmacodynamic biomarkers to assess its target engagement and biological activity in non-human organisms. As an inhibitor of the MLL1-WDR5 interaction, the most direct biomarkers are related to the MLL1 enzymatic activity and its downstream consequences.

The primary epigenetic mark catalyzed by the MLL1 complex is the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). Therefore, a reduction in global or gene-specific H3K4me3 levels serves as a key pharmacodynamic biomarker of MM-102 activity. nih.gov In the murine model of cisplatin-induced AKI, treatment with MM-102 led to a marked decrease in H3K4me3 levels in the kidney tissue, confirming target engagement in vivo. nih.gov

Downstream of the epigenetic modifications, the expression levels of MLL1 target genes are also valuable pharmacodynamic biomarkers. In the context of leukemia, the downregulation of HoxA9 and Meis-1 gene expression provides evidence of the biological effect of MM-102. pnas.org In the renal fibrosis model, the expression of MLL1 and WDR5 themselves were shown to be inhibited by MM-102 treatment, providing another layer of biomarker assessment. nih.gov

Table 3: Potential Pharmacodynamic Biomarkers for MM-102 in Non-Human Models

| Biomarker | Biological Rationale | Model System | Observed Effect of MM-102 | Reference |

| H3K4me3 levels | Direct product of MLL1 enzymatic activity | Murine model of cisplatin-induced AKI | Decreased expression | nih.gov |

| HoxA9 and Meis-1 gene expression | Critical MLL1 target genes in leukemogenesis | Murine leukemia cells with MLL1-AF9 | Decreased expression | pnas.org |

| MLL1 and WDR5 protein expression | Components of the targeted complex | Murine model of cisplatin-induced AKI | Decreased expression | nih.gov |

Comparative In Vivo Studies with Related Epigenetic Modulators

While direct head-to-head in vivo comparative studies of MM-102 with other MLL1 inhibitors are not extensively reported in the available literature, some insights can be drawn from studies investigating other compounds targeting the MLL1-WDR5 axis in similar disease models.

One study investigating renal fibrosis and senescence after renal ischemia-reperfusion injury in mice utilized both MM-102 and another MLL1/WDR5 binding inhibitor, OICR-9429. nih.gov Both compounds were found to suppress the expression of p16INK4a, a marker of senescence, by downregulating H3K4me3. nih.gov This finding suggests that different inhibitors of the MLL1-WDR5 interaction can exert similar biological effects in the context of renal pathology. The study highlights a common mechanism of action for this class of epigenetic modulators in attenuating renal fibrosis and senescence. nih.gov

The broader landscape of MLL1 and menin-MLL inhibitors includes compounds like MI-3454, which has shown robust in vivo activity in mouse models of MLL-rearranged leukemia, leading to a significant reduction in the expression of MLL fusion target genes such as MEIS1 and HOXA9. nih.gov While not a direct comparison, the efficacy of these other inhibitors in similar preclinical models underscores the therapeutic potential of targeting the MLL1 pathway in leukemia.

Structural Biology and Computational Investigations of Mm 102 Trifluoroacetate

Co-crystallography and High-Resolution Structural Analysis of MM-102 Trifluoroacetate (B77799) Complexes with Target Proteins (e.g., WDR5)

The structural basis for the high-affinity binding of MM-102 to its target protein, WDR5, has been meticulously elucidated through X-ray crystallography. The co-crystal structure of MM-102 in complex with human WDR5 provides a high-resolution view of the molecular interactions that underpin its inhibitory activity. nih.gov This structural data is publicly available through the Protein Data Bank (PDB) under the accession code 4GM8 . nih.govexpasy.orgnih.gov

Analysis of the MM-102/WDR5 complex reveals that the inhibitor binds to the same "WIN" (WDR5-Interacting) site on WDR5 that is occupied by the MLL1 protein. tandfonline.com The binding is characterized by a network of specific hydrophobic and hydrophilic interactions:

Hydrophobic Interactions : The two fluorophenyl groups of MM-102 establish extensive hydrophobic contacts with a panel of residues within the WDR5 binding pocket, including Ala47, Ala65, Tyr131, Phe149, Ile305, and Leu321. nih.gov These interactions are more significant than those formed by the natural MLL1 peptide, contributing to MM-102's high potency. nih.govmdpi.com

Hydrogen Bonding : Key hydrogen bonds stabilize the complex. The carbonyl group of the arginine moiety within MM-102 forms a direct hydrogen bond with the backbone of Cys261 in WDR5. nih.gov

Water-Bridged Interactions : A carbonyl group near the fluorophenyl moieties of MM-102 participates in a water-bridged hydrogen bond with the side chain of WDR5 residue Tyr260, further anchoring the inhibitor in the binding site. nih.gov

This high-resolution structural information confirms that MM-102 acts as a direct competitive inhibitor of the WDR5-MLL1 interaction by effectively occupying the arginine-binding central cavity of WDR5. tandfonline.com

Interactive Data Table: Crystallographic Data for MM-102/WDR5 Complex

| Parameter | Value | Source |

| PDB ID | 4GM8 | nih.govexpasy.orgnih.gov |

| Target Protein | WD repeat-containing protein 5 (WDR5) | nih.gov |

| Inhibitor | MM-102 | nih.gov |

| Method | X-ray Diffraction | nih.gov |

Elucidation of Structure-Activity Relationships (SAR) and Pharmacophore Refinement

The development of MM-102 is a result of extensive structure-activity relationship (SAR) studies originating from the minimal WDR5-binding motif of MLL1, the tripeptide Ac-ARA-NH₂. nih.govnih.gov Through systematic modifications, this initial peptide was optimized into the highly potent, linear peptidomimetic MM-102. tandfonline.com

MM-102 demonstrates a binding affinity (Kᵢ) of less than 1 nM and an IC₅₀ value of 2.4 nM for the inhibition of the WDR5-MLL1 interaction, making it over 200 times more potent than the original Ac-ARA-NH₂ peptide. medchemexpress.comdbaitalia.it However, despite its high in vitro potency, the linear nature of MM-102 resulted in weak activity in cell-based assays, likely due to low cell permeability. tandfonline.com

This limitation spurred the rational design of subsequent analogues, providing key insights into the SAR of this chemical class:

MM-401 : This cyclic peptidomimetic was designed based on the MM-102 structure to introduce conformational rigidity. nih.govmdpi.com Cyclization resulted in a compound that maintained high-affinity binding to WDR5 (Kᵢ < 1 nM) and exhibited even more potent inhibition of the WDR5-MLL1 interaction (IC₅₀ = 0.9 nM). nih.gov The crystal structure of MM-401 in complex with WDR5 revealed that the restricted conformation led to additional hydrophobic contacts, accounting for its enhanced activity. nih.gov

MM-589 : To address the challenge of cellular permeability, further modifications led to the development of MM-589. tandfonline.com This analogue features an ethyl linker for cyclization and incorporates a permeability-enhancing methylated guanidinium (B1211019) group, which resulted in improved cellular activity. tandfonline.com

These studies highlight a clear pharmacophore model for WDR5 inhibition: a central arginine-mimicking group to anchor in the binding cavity, flanked by hydrophobic moieties to engage with surrounding nonpolar residues. Furthermore, the SAR demonstrates that cyclization can enhance potency by pre-organizing the molecule into its bioactive conformation, while specific chemical modifications can be used to improve drug-like properties such as cellular uptake. tandfonline.comnih.gov

Interactive Data Table: SAR of WDR5 Peptidomimetic Inhibitors

| Compound | Key Structural Feature | WDR5-MLL1 Inhibition IC₅₀ | Cellular Activity | Source |

| Ac-ARA-NH₂ | Minimal binding tripeptide | ~500 nM | Not Reported | medchemexpress.comnih.gov |

| MM-102 | Optimized linear peptidomimetic | 2.4 nM | Weak (>25 µM) | tandfonline.comnih.govmdpi.com |

| MM-401 | Cyclized peptidomimetic | 0.9 nM | Modest (0.32 µM) | tandfonline.comnih.govnih.gov |

| MM-589 | Cyclized, methylated guanidinium | Not specified | Enhanced | tandfonline.com |

Computational Approaches: Molecular Docking, Dynamics, and In Silico Screening

Computational methods have been integral to the discovery and optimization of MM-102 and its analogues. The entire development program was founded on the principles of rational, structure-based design, which relies heavily on computational investigation of protein-ligand interactions. tandfonline.comumich.edu

The initial design of MM-102 was guided by the crystal structure of WDR5 complexed with its natural binding partner, the MLL1 peptide. tandfonline.com This structural information served as the blueprint for in silico modeling and the design of peptidomimetics intended to replicate and enhance the key binding interactions.

Following its synthesis and co-crystallization with WDR5, the high-resolution structure of the MM-102/WDR5 complex (PDB: 4GM8) itself became a critical tool for further computational work. This experimentally determined structure provides an accurate and validated model for:

Molecular Docking : The 4GM8 structure can be used as a receptor grid for virtual screening campaigns to identify novel, non-peptidic scaffolds that fit the WDR5 WIN site. Docking studies can predict the binding poses and affinities of new potential inhibitors.

Molecular Dynamics (MD) Simulations : MD simulations launched from the co-crystal structure can be employed to study the stability and dynamics of the MM-102/WDR5 complex over time. These simulations can reveal the flexibility of the ligand in the binding pocket, the role of solvent molecules, and provide deeper insights into the energetic contributions of specific interactions, which can inform future designs.

In Silico Screening : The pharmacophore model derived from MM-102's bound conformation can be used as a 3D query to screen large virtual libraries of chemical compounds, facilitating the discovery of structurally diverse molecules with the potential to inhibit the WDR5-MLL1 interaction.

Thus, while specific publications detailing extensive MD or virtual screening studies based on MM-102 are not prevalent, the compound's discovery and the analysis of its binding mode are fundamentally computational exercises in structural biology.

Rational Design Principles for MM-102 Trifluoroacetate Analogues

The collective structural, biochemical, and cellular data for MM-102 and its successors provides a clear set of rational design principles for the creation of next-generation WDR5-MLL1 interaction inhibitors.

Preservation of Arginine-Mimetic Anchor : The central structural feature that anchors the ligand in the WDR5 binding pocket is the arginine side chain (or a mimetic thereof) that penetrates the central cavity. This is an essential interaction that must be maintained in any new analogue. tandfonline.com

Optimization of Hydrophobic Interactions : The high affinity of MM-102 is driven by extensive hydrophobic contacts between its fluorophenyl groups and the WDR5 surface. nih.govnih.govmdpi.com A key design strategy is to further optimize the size, shape, and chemical nature of these hydrophobic groups to maximize van der Waals forces and affinity.

Conformational Constraint through Macrocyclization : The evolution from the linear MM-102 to the cyclic MM-401 demonstrated that reducing the conformational flexibility of the inhibitor can lock it into a more favorable binding pose, thereby increasing potency. nih.govnih.gov This principle of pre-organization is a powerful strategy for improving the affinity and selectivity of flexible molecules.

Incorporation of Permeability-Enhancing Moieties : A potent inhibitor is only useful as a cellular probe or therapeutic if it can cross the cell membrane. The poor cellular activity of MM-102 and the subsequent development of MM-589 highlight the critical need to design analogues with improved physicochemical properties, such as by adding groups that enhance passive permeability or engage with active transport mechanisms. tandfonline.com

By adhering to these principles, researchers can build upon the MM-102 scaffold to design novel analogues with potentially superior potency, selectivity, and drug-like properties for targeting the WDR5-MLL1 axis in disease.

Advanced Analytical Methodologies for Mm 102 Trifluoroacetate Research

Chromatographic Techniques for Purity Assessment and Research Applications (e.g., HPLC, RP-HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and its variant, Reverse-Phase HPLC (RP-HPLC), are fundamental in determining the purity and for the analytical separation of MM-102 trifluoroacetate (B77799). Purity assessment is a critical step in research to ensure that observed biological effects are attributable to the compound of interest and not to impurities. Certificates of analysis for MM-102 trifluoroacetate often report purity levels, such as 98%, as determined by HPLC. molnova.cn

RP-HPLC is a widely used technique for purifying and analyzing peptides and peptidomimetics like MM-102. In this method, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The trifluoroacetate component of the compound plays a significant role in its chromatographic behavior. Trifluoroacetic acid (TFA) is a common mobile phase additive used in RP-HPLC. It acts as an ion-pairing agent, binding to positively charged residues on the analyte. This ion pairing increases the hydrophobicity of the molecule, leading to stronger interaction with the nonpolar stationary phase, which in turn improves peak shape and resolution during separation. nih.gov

A typical RP-HPLC setup for analyzing a compound like this compound would involve a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase (containing a small percentage of TFA, e.g., 0.1%) is gradually increased. This process allows for the efficient separation of the target compound from any synthesis byproducts or impurities.

| Parameter | Typical Condition | Purpose |

| Column | C18, 5 µm particle size, 250 mm x 10 mm i.d. | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. mdpi.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous phase with an ion-pairing agent to improve peak shape and retention. mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic solvent to elute the compound from the column. |

| Gradient | Linear gradient from low to high % of Mobile Phase B | Ensures separation of compounds with varying hydrophobicities. |

| Flow Rate | ~1.0 mL/min (analytical) to ~4.0 mL/min (semi-prep) | Controls the speed of the separation process. |

| Detection | UV Absorbance at 214 nm or 280 nm | Detects the peptide bonds or aromatic residues in the molecule. |

Spectrometric Approaches for Molecular Characterization and Interaction Studies (e.g., Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound. It provides precise information about the compound's molecular weight and elemental composition, serving as a primary method for identity confirmation. When coupled with liquid chromatography (LC-MS), it also becomes a powerful technique for purity analysis and metabolite identification.

Electrospray ionization (ESI) is a common ionization technique used for peptidomimetics like MM-102. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions of the analyte are expelled and can be guided into the mass analyzer.

The presence of trifluoroacetic acid from the mobile phase or as the counter-ion can sometimes complicate MS analysis. TFA can cause ion suppression, reducing the sensitivity of the detection, or it can lead to the formation of trifluoroacetate adducts on the target molecule. nih.gov This necessitates careful optimization of the mobile phase composition and MS source parameters to achieve clear and accurate spectra. Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure of MM-102 by fragmenting the parent ion and analyzing the resulting daughter ions, which provides information about its sequence and chemical modifications.

| Technique | Application for this compound | Key Findings / Information Obtained |

| LC-ESI-MS | Identity confirmation and purity analysis. | Provides the exact molecular weight of the compound, confirming its chemical formula. |

| High-Resolution MS | Accurate mass measurement. | Differentiates MM-102 from other molecules with the same nominal mass. |

| Tandem MS (MS/MS) | Structural elucidation and sequencing. mdpi.com | Confirms the amino acid sequence and the structure of the peptidomimetic backbone. |

| Interaction Studies | Studying non-covalent binding to its target protein, WDR5. | Can determine binding stoichiometry and affinity under specific conditions. |

Biochemical Assays for Compound Characterization and Mechanism of Action Studies (e.g., Histone Methyltransferase assays)

Biochemical assays are crucial for characterizing the biological activity of this compound and understanding its mechanism of action. As an inhibitor of the WDR5/MLL interaction, its effects are primarily quantified using histone methyltransferase (HMT) assays. HMTs are enzymes that methylate histone proteins, a key process in epigenetic regulation. epigentek.com The MLL1 complex, which requires interaction with WDR5 for its activity, is a specific type of HMT.

MM-102 functions by disrupting the protein-protein interaction between WDR5 and MLL, thereby inhibiting the methyltransferase activity of the MLL1 complex. medchemexpress.com This leads to decreased methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. The inhibitory potency of MM-102 is determined by measuring its effect on HMT activity in a controlled in vitro setting.

Various HMT assay formats can be employed. A common method is a radioisotope-based assay that uses S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor. The transfer of the radiolabeled methyl group to a histone substrate is measured to quantify enzyme activity. nih.gov Another modern approach is the bioluminescence-based MTase-Glo™ assay, which measures the formation of the reaction product S-adenosyl homocysteine (SAH), providing a universal method for monitoring the activity of any SAM-dependent methyltransferase. promega.com.cn

Research has shown that MM-102 is a highly potent inhibitor, with reported IC₅₀ values in the nanomolar to low micromolar range depending on the specific assay. In a WDR5 binding assay, MM-102 demonstrated an IC₅₀ of 2.4 nM. medchemexpress.com In HMT assays measuring the activity of the MLL1 complex, MM-102 showed IC₅₀ values between 0.4 and 0.9 μM. medchemexpress.com Furthermore, studies in leukemia cell lines with MLL1 fusion proteins have demonstrated that MM-102 effectively reduces the expression of downstream MLL1 target genes, such as HoxA9 and Meis-1, inhibits cell growth, and induces apoptosis. medchemexpress.cominvivochem.cn

| Assay Type | Principle | Key Finding for MM-102 |

| WDR5/MLL Binding Assay | Measures the ability of the compound to disrupt the interaction between WDR5 and a peptide from MLL. | Potent inhibitor with an IC₅₀ of 2.4 nM. medchemexpress.com |

| Histone Methyltransferase Assay | Quantifies the enzymatic activity of the MLL1 complex by measuring the methylation of a histone substrate. | Inhibits MLL1 HMT activity with an IC₅₀ of 0.4-0.9 μM. medchemexpress.com |

| Cell-Based Assays | Measures the effect of the compound on cell growth, apoptosis, and target gene expression in cancer cells. | Inhibits cell growth (IC₅₀ = 25 μM in MV4;11 and KOPN8 cells) and induces apoptosis in leukemia cells harboring MLL1 fusion proteins. medchemexpress.cominvivochem.cn |

Future Research Directions and Translational Perspectives for Mm 102 Trifluoroacetate

Investigation of Potential Off-Target Interactions and Selectivity Mechanisms

A critical avenue for future research on MM-102 trifluoroacetate (B77799) lies in the comprehensive characterization of its selectivity profile and potential off-target interactions. As a potent inhibitor of the MLL1-WDR5 protein-protein interaction, with a reported IC50 of 2.4 nM and a Ki of less than 1 nM, its primary mechanism of action is well-established. sigmaaldrich.comselleckchem.com However, a thorough understanding of its interactions with other cellular components is imperative for its development as a therapeutic agent.

Future studies should employ a multi-pronged approach to elucidate the selectivity of MM-102. This includes screening against a broad panel of histone methyltransferases (HMTs) and other epigenetic modifiers to identify any potential cross-reactivity. While some inhibitors have been shown to be highly selective for their primary targets over other HMTs, it is crucial to experimentally validate this for MM-102. nih.govacs.org Techniques such as off-target screening cell microarrays can provide valuable insights into biologically relevant off-target binding to a wide array of human plasma membrane and secreted proteins. criver.com

Investigating the structural basis of MM-102's interaction with MLL1/WDR5 and any potential off-targets through co-crystallization studies will be instrumental. This will not only illuminate the molecular determinants of its selectivity but also guide the rational design of next-generation inhibitors with improved specificity. Furthermore, cellular thermal shift assays (CETSA) and chemical proteomics approaches can be utilized to identify direct and indirect targets of MM-102 within a cellular context, offering a more holistic view of its mechanism of action.

One study in porcine embryos indicated that MM-102 treatment reduced global levels of not only H3K4 methylation but also H3K9 methylation and 5-methylcytosine (5mC). nih.gov This finding suggests potential downstream effects or off-target activities that warrant further investigation. It will be important to discern whether these changes are a direct consequence of inhibiting other methyltransferases or an indirect result of disrupting the MLL1 complex and its associated machinery.

Interactive Data Table: Effects of MM-102 on Epigenetic Modifications in Porcine Embryos

| Epigenetic Modification | Effect of MM-102 Treatment |

| Global H3K4 Methylation | Reduced |

| Global H3K9 Methylation | Reduced |

| Global 5mC Levels | Reduced |

Development of Novel Chemical Probes and Tools Based on the MM-102 Trifluoroacetate Scaffold

The development of chemical probes derived from the this compound scaffold is a promising strategy to further investigate the biology of the MLL1-WDR5 interaction and its role in various cellular processes. These tools can be instrumental in target validation, understanding downstream signaling pathways, and identifying new therapeutic opportunities.

A key area of development would be the synthesis of biotinylated or fluorescently labeled analogs of MM-102. nih.govnih.gov A biotinylated version of MM-102 could be utilized in pull-down assays coupled with mass spectrometry to identify interacting proteins and further confirm its direct binding partners within the cellular proteome. This approach would be invaluable for validating on-target engagement and discovering novel protein complexes that may be modulated by MM-102.

Fluorescently tagged MM-102 probes would enable the visualization of its subcellular localization and dynamics through techniques like fluorescence microscopy and flow cytometry. This could provide crucial information on where the inhibitor is accumulating within the cell and how it interacts with chromatin. Such probes could also be employed in high-throughput screening assays to identify other small molecules that may bind to the same target or modulate its activity.

Furthermore, the development of photoaffinity-labeled probes based on the MM-102 scaffold could be a powerful tool for covalently labeling and identifying its binding partners. This technique can provide a more robust and direct method for target identification compared to traditional affinity-based methods.

The design and synthesis of these chemical probes will require careful consideration of the attachment point for the tag to ensure that the probe retains its high binding affinity and biological activity. Structure-activity relationship (SAR) studies will be essential to guide the design of these molecules.

Exploration of this compound's Utility in Additional Epigenetic Research Areas

While the primary focus of MM-102 has been on its potential as a therapeutic for MLL-rearranged leukemias, its ability to modulate epigenetic landscapes suggests its utility in a broader range of research areas. The observation that MM-102 can influence global levels of H3K9 methylation and DNA methylation opens up avenues for its application in studying other biological processes where these epigenetic marks play a crucial role. nih.gov

Future research could explore the effects of MM-102 in the context of other cancers where epigenetic dysregulation is a known driver of tumorigenesis. For instance, alterations in histone methylation patterns are implicated in various solid tumors, and MM-102 could serve as a valuable tool to probe the functional consequences of inhibiting MLL1 activity in these contexts.

Beyond cancer, the role of epigenetics in neurodevelopmental disorders, inflammatory diseases, and metabolic syndromes is increasingly recognized. Investigating the impact of MM-102 on cellular models of these diseases could uncover novel therapeutic applications. For example, given the importance of histone methylation in neuronal function, MM-102 could be used to study the role of the MLL1 complex in learning and memory.

Moreover, the effect of MM-102 on non-histone protein methylation is an unexplored area. Many key cellular proteins are regulated by methylation, and it is plausible that MM-102 could indirectly or directly affect the methylation status and function of these proteins. nih.govnih.gov Proteomic studies could be employed to identify non-histone substrates whose methylation is altered upon MM-102 treatment, potentially revealing new signaling pathways regulated by the MLL1 complex.

Addressing Challenges and Limitations in Preclinical Development and Compound Optimization

The translation of this compound from a promising preclinical candidate to a clinical therapeutic necessitates addressing several challenges and limitations inherent in drug development. A key focus will be on optimizing its pharmacokinetic and pharmacodynamic (PK/PD) properties. nih.gov

Pharmacokinetics and Metabolism: In vivo studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of MM-102. Understanding its metabolic stability and identifying potential metabolites will be critical for predicting its in vivo efficacy and potential for drug-drug interactions. nih.gov Poor metabolic stability can lead to rapid clearance and insufficient drug exposure at the target site. Strategies to improve metabolic stability, such as modifying metabolically labile sites, may be necessary.

Solubility and Formulation: The trifluoroacetate (TFA) salt form of MM-102 may present challenges for formulation and drug delivery. While TFA salts are common in early-stage research due to their ease of synthesis and purification, they are not always ideal for pharmaceutical development due to potential toxicity concerns and their impact on physicochemical properties. nih.gov Issues such as hygroscopicity and poor aqueous solubility can affect the bioavailability and manufacturability of the final drug product. nih.gov Therefore, exploring alternative salt forms or formulation strategies, such as the use of amorphous solid dispersions or nanoformulations, may be required to enhance its solubility and oral bioavailability.

Interactive Data Table: Key Preclinical Development Considerations for this compound

| Development Aspect | Key Challenges | Potential Solutions |

| Pharmacokinetics | Rapid metabolism, poor oral bioavailability | Structural modifications to block metabolic sites, prodrug strategies |

| Solubility | Low aqueous solubility of the free base | Salt form screening, amorphous solid dispersions, nanoformulations |

| Formulation | Hygroscopicity and stability of the TFA salt | Alternative salt forms (e.g., HCl, acetate), co-crystal formation |

| Toxicity | Potential off-target effects, TFA-related toxicity | Comprehensive toxicology studies, dose optimization, alternative salt forms |

Q & A

Q. What computational methods support the design of MM-102 analogs with enhanced pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.